4-(2,6-Difluorobenzoyl)isoquinoline
Overview
Description
4-(2,6-Difluorobenzoyl)isoquinoline is a chemical compound with the molecular formula C16H9F2NO. It has a molecular weight of 269.25 and its IUPAC name is (2,6-difluorophenyl)(4-isoquinolinyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H9F2NO/c17-13-6-3-7-14(18)15(13)16(20)12-9-19-8-10-4-1-2-5-11(10)12/h1-9H .Scientific Research Applications
Pharmacological Importance
Isoquinoline derivatives exhibit a broad spectrum of biological activities. Studies have shown their effectiveness as antimicrobial, antibacterial, antitumor agents, and more. For instance, isoquinoline N-oxides alkaloids, a closely related class, have been identified for their confirmed antimicrobial, antibacterial, antitumor, and other activities, highlighting their potential as leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015). Moreover, the pharmacological significance of isoquinoline derivatives is further supported by their diverse biological potentials, including anti-fungal, anti-Parkinsonism, and anti-tubercular activities, among others (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Antioxidant Activity
Isoquinoline derivatives have been investigated for their antioxidant properties. Analytical methods used in determining the antioxidant activity of compounds, including isoquinoline derivatives, underline the importance of such molecules in the study of antioxidants, which have applications ranging from food engineering to medicine (Munteanu & Apetrei, 2021).
Organic Electronics
Certain isoquinoline derivatives have been explored for their application in organic light-emitting diodes (OLEDs), showcasing the versatility of these compounds beyond biomedical applications. The BODIPY-based materials, for example, offer a platform for the development of OLED devices, indicating the role of isoquinoline structures in the advancement of organic optoelectronics (Squeo & Pasini, 2020).
Environmental Applications
Isoquinoline derivatives are also significant in the environmental field, particularly in the treatment of organic pollutants. Enzymatic treatment, in the presence of redox mediators, has shown to enhance the degradation efficiency of recalcitrant compounds, where isoquinoline derivatives can play a crucial role (Husain & Husain, 2007).
Properties
IUPAC Name |
(2,6-difluorophenyl)-isoquinolin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-13-6-3-7-14(18)15(13)16(20)12-9-19-8-10-4-1-2-5-11(10)12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAICDLYINSBRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=CC=C3F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252779 | |
Record name | (2,6-Difluorophenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-07-2 | |
Record name | (2,6-Difluorophenyl)-4-isoquinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Difluorophenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801252779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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